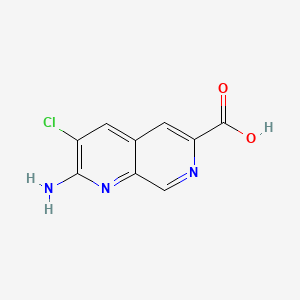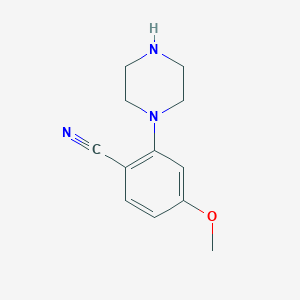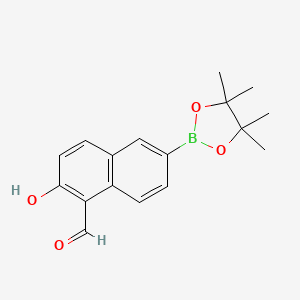
tert-butyl 2-(4-chloro-1H-pyrazol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(4-chloro-1H-pyrazol-1-yl)acetate: is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a tert-butyl ester group and a chloro-substituted pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-chloro-1H-pyrazol-1-yl)acetate typically involves the reaction of 4-chloro-1H-pyrazole with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: tert-Butyl 2-(4-chloro-1H-pyrazol-1-yl)acetate can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The pyrazole ring can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
- Substituted pyrazoles
- Oxidized or reduced pyrazole derivatives
- Carboxylic acids from ester hydrolysis
Applications De Recherche Scientifique
Chemistry: tert-Butyl 2-(4-chloro-1H-pyrazol-1-yl)acetate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science .
Biology and Medicine: In biological research, pyrazole derivatives are studied for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound may be used in the development of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of tert-butyl 2-(4-chloro-1H-pyrazol-1-yl)acetate is not well-documented. pyrazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The chloro group and ester functionality may influence the compound’s reactivity and binding affinity to these targets .
Comparaison Avec Des Composés Similaires
tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate: Similar structure with a bromo group instead of a chloro group.
tert-Butyl 2-(4-aminopiperidin-1-yl)acetate: Contains an aminopiperidine moiety instead of a pyrazole ring.
Uniqueness: tert-Butyl 2-(4-chloro-1H-pyrazol-1-yl)acetate is unique due to the presence of the chloro-substituted pyrazole ring, which can impart distinct chemical and biological properties. The chloro group can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C9H13ClN2O2 |
|---|---|
Poids moléculaire |
216.66 g/mol |
Nom IUPAC |
tert-butyl 2-(4-chloropyrazol-1-yl)acetate |
InChI |
InChI=1S/C9H13ClN2O2/c1-9(2,3)14-8(13)6-12-5-7(10)4-11-12/h4-5H,6H2,1-3H3 |
Clé InChI |
QREHOJYUPJVLAV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CN1C=C(C=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl](methyl)propanedioic acid](/img/structure/B13926987.png)
![8-Hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B13926994.png)

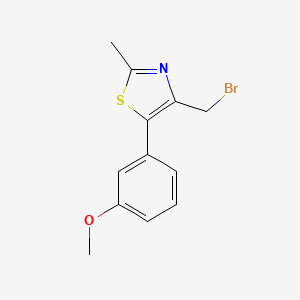
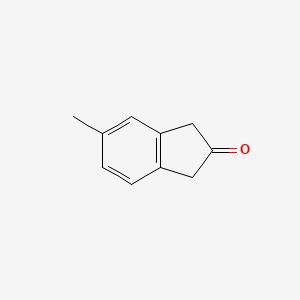
![1-[8-(Aminomethyl)isoquinolin-3-yl]-3-ethylurea](/img/structure/B13927015.png)
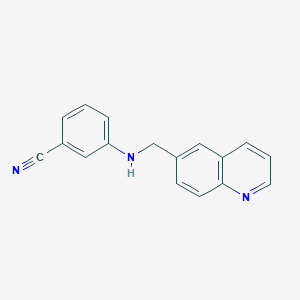
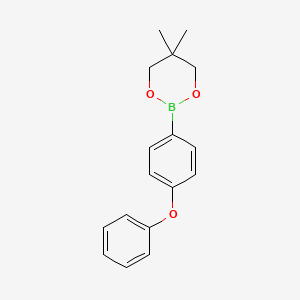

![2-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13927034.png)
